molecular formula C5H2D9NO B1141545 4-Hydroxypiperidine-d9 CAS No. 1219799-39-9

4-Hydroxypiperidine-d9

Cat. No.: B1141545
CAS No.: 1219799-39-9
M. Wt: 110.202396
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypiperidine-d9, also known as this compound, is a useful research compound. Its molecular formula is C5H2D9NO and its molecular weight is 110.202396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

4-Hydroxypiperidines are synthesized via aza-Prins-cyclization , utilizing phosphomolybdic acid under mild conditions, marking a novel method for their preparation with high selectivity and good yields (Yadav et al., 2009). Additionally, a diastereoselective synthesis approach via Cu(I)-catalyzed reductive aldol cyclization has been developed, allowing for the enantioselective creation of hydroxylated piperidines and piperidin-2-ones (Lam et al., 2005).

Structural Studies and Synthesis Methods

The structural analysis and synthesis methods of 4-Hydroxypiperidine derivatives have been explored extensively. A stereodivergent approach has enabled the synthesis of both diastereomeric forms of functionalized 4-hydroxypiperidines, utilizing biocatalytic generation and functionalization via N-acyliminium ion-mediated C-C bond formation (Vink et al., 2002). Spectroscopic analyses using FT-IR, FT-Raman, and UV-spectral analysis provide detailed insights into the molecular structure and vibrational spectra of 4-Hydroxypiperidine (Sebastian & Sundaraganesan, 2010).

Ligand for Copper-Catalyzed N-Arylation

4-Hydroxypiperidines have been utilized as efficient ligands in copper-catalyzed Ullmann coupling reactions , facilitating the synthesis of a broad range of N-arylated compounds. This demonstrates their versatility as ligands in facilitating diverse chemical transformations (Patil et al., 2015).

Novel Reductive Amination Methods

An innovative reductive amination of nitriles has been developed, presenting an efficient route to 5-Hydroxypiperidin-2-one-derived N,N-Acetals. This method highlights the biocatalytic approach's potential in synthesizing biologically active compounds starting from hydroxynitrile lyase-mediated cyanohydrin formation (Vink et al., 2003).

Mechanism of Action

Target of Action

4-Hydroxypiperidine-d9, also known as 4-Piperidinol , is primarily used in the synthesis of a variety of medicinal compounds. It has been found to be a key component in the synthesis of pyrimidine derivatives, which have demonstrated antitumor activity . These derivatives target human tumor cell lines such as MGC-803, PC-3, A549, and H1975 .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of pyrimidine derivatives . These derivatives interact with their targets, the tumor cells, by inhibiting colony formation and cell migration . They also induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of pyrimidine derivatives . These derivatives, once synthesized, can affect various pathways in tumor cells, leading to inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .

Result of Action

The result of the action of this compound is seen in its role in the synthesis of pyrimidine derivatives with antitumor activity . These derivatives have shown to inhibit colony formation and cell migration of tumor cells, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase . This leads to the inhibition of cell proliferation, which is a key factor in the growth and spread of tumors .

Action Environment

The action environment of this compound is primarily in the laboratory setting, where it is used in the synthesis of pyrimidine derivatives The efficacy and stability of these derivatives, and thus the action of this compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

4-Hydroxypiperidine-d9 plays a role in biochemical reactions, particularly in the synthesis of potent antagonists of the human H(3) receptor .

Cellular Effects

Derivatives of 4-Hydroxypiperidine have shown antiproliferative activity against human tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 4-Hydroxypiperidine derivatives can inhibit colony formation and cell migration of certain cells . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 4-Hydroxypiperidine derivatives have moderate anti-proliferative activities . This suggests that this compound may have similar effects over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that 4-Hydroxypiperidine derivatives have shown antiproliferative activity against human tumor cell lines . This suggests that this compound may have similar dosage-dependent effects, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that 4-Hydroxypiperidine derivatives are involved in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist . This suggests that this compound may be involved in similar metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

1,2,2,3,3,4,5,5,6-nonadeuteriopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D,4D2,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-YHJFSNJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])O)([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.